2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)
Overview
Description
2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C13H17Cl2NO6 and its molecular weight is 354.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) is 353.0432927 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Bcl-XL protein . Bcl-XL is a mitochondrial membrane protein that promotes cell survival by regulating the electrical and osmotic homeostasis of mitochondria in response to a variety of stimuli . Overexpression of Bcl-XL is reported to confer a multidrug resistance phenotype .
Mode of Action
The compound interacts with its targets by inducing apoptosis and down-regulating Bcl-XL expression in cancer cells . It has been found to induce apoptosis more effectively in various cancer cells than in normal human fibroblasts .
Biochemical Pathways
The compound affects the ATM/ATR-Chk1-Cdc25A signaling pathway . It upregulates phosphorylated H2A histone family member X, a biomarker of DNA damage, in the DLD-1 colon cancer cell line . It also increases the checkpoint kinase (Chk)1 level and decreases the expression of M-phase inducer phosphatase 1 (Cdc25A) in a time-dependent manner .
Result of Action
The compound causes DNA damage in colon cancer cells and induces S phase arrest . It also upregulates phosphorylated H2A histone family member X, a biomarker of DNA damage .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) has been found to induce apoptosis more effectively in various cancer cells than in normal human fibroblasts . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been reported that this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) vary with different dosages in animal models .
Transport and Distribution
It is not clear whether it interacts with any transporters or binding proteins, or has any effects on its localization or accumulation .
Properties
IUPAC Name |
2-[3-(3,4-dichlorophenoxy)propylamino]ethanol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2.C2H2O4/c12-10-3-2-9(8-11(10)13)16-7-1-4-14-5-6-15;3-1(4)2(5)6/h2-3,8,14-15H,1,4-7H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYCOBRSNLSXKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCNCCO)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.